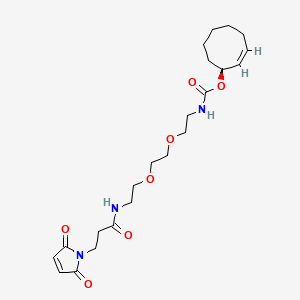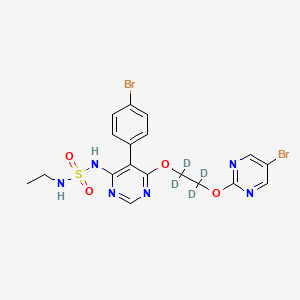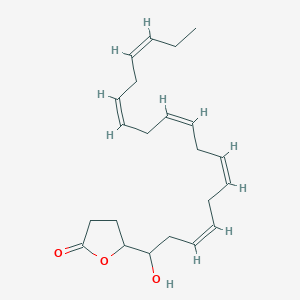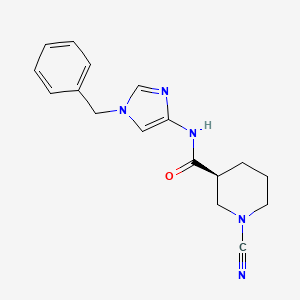
Thyroid hormone receptor beta agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyroid hormone receptor beta agonist-1 is a synthetic compound designed to selectively activate the thyroid hormone receptor beta. This receptor plays a crucial role in regulating metabolism, growth, and development. The compound has garnered significant interest due to its potential therapeutic applications in treating metabolic disorders, such as hyperlipidemia and non-alcoholic fatty liver disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thyroid hormone receptor beta agonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach involves the use of halogenated aromatic compounds, which undergo nucleophilic substitution reactions to introduce functional groups essential for receptor binding .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving rigorous control of reaction conditions such as temperature, pressure, and solvent choice. The final product is purified using techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Thyroid hormone receptor beta agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, impacting the compound’s binding affinity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of the compound
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which may exhibit different pharmacological properties .
Applications De Recherche Scientifique
Thyroid hormone receptor beta agonist-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on activity.
Biology: Investigated for its role in regulating metabolic pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting thyroid hormone receptors .
Mécanisme D'action
The compound exerts its effects by selectively binding to the thyroid hormone receptor beta, which is a nuclear receptorThis interaction modulates the transcription of target genes involved in metabolism, growth, and development .
Comparaison Avec Des Composés Similaires
Sobetirome (GC-1): A selective thyroid hormone receptor beta agonist with a different structural framework.
Eprotirome (KB2115): Another selective agonist known for its lipid-lowering effects.
Resmetirom (MGL-3196): A promising compound currently under clinical trials for treating metabolic disorders
Uniqueness: Thyroid hormone receptor beta agonist-1 is unique due to its high selectivity for the thyroid hormone receptor beta over other receptor isoforms. This selectivity minimizes off-target effects and enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C35H45O9P |
|---|---|
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
tert-butyl 2-[[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phosphoryl]oxyacetate |
InChI |
InChI=1S/C35H45O9P/c1-24-16-29(17-25(2)30(24)20-27-14-15-31(36)28(19-27)18-26-12-10-9-11-13-26)40-23-45(39,41-21-32(37)43-34(3,4)5)42-22-33(38)44-35(6,7)8/h9-17,19,36H,18,20-23H2,1-8H3 |
Clé InChI |
DZVJIOXWYKSGQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(OCC(=O)OC(C)(C)C)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)




![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)



![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)


